N'-(3-methylbenzylidene)benzohydrazide

Description

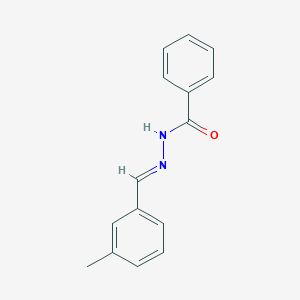

N'-(3-Methylbenzylidene)benzohydrazide is a hydrazone derivative synthesized via condensation of benzohydrazide with 3-methylbenzaldehyde. Its structure comprises a benzohydrazide backbone linked to a 3-methyl-substituted benzylidene moiety. The compound has been investigated for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .

Synthesis typically involves three steps: (1) formation of a benzimidazole intermediate, (2) hydrazide generation via hydrazine hydrate reaction, and (3) Schiff base formation through condensation with substituted aldehydes . Structural characterization via NMR, IR, and mass spectrometry confirms the presence of the hydrazone bond (C=N), aromatic protons, and substituent-specific signals (e.g., 3-methyl group at δ 2.50 ppm in $^{1}$H NMR) .

Properties

IUPAC Name |

N-[(E)-(3-methylphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-12-6-5-7-13(10-12)11-16-17-15(18)14-8-3-2-4-9-14/h2-11H,1H3,(H,17,18)/b16-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAZLSKJQCOKMQ-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methylbenzylidene)benzohydrazide typically involves a straightforward condensation reaction. The general procedure includes:

Reactants: 3-methylbenzaldehyde and benzohydrazide.

Solvent: Ethanol or methanol is commonly used as the solvent.

Catalyst: The reaction can proceed without a catalyst, but sometimes an acid catalyst like acetic acid is used to enhance the reaction rate.

Conditions: The reaction mixture is usually refluxed for several hours to ensure complete conversion.

The reaction can be represented as follows:

3-methylbenzaldehyde+benzohydrazide→N’-(3-methylbenzylidene)benzohydrazide+water

Industrial Production Methods

In an industrial setting, the synthesis of N’-(3-methylbenzylidene)benzohydrazide can be scaled up using similar reaction conditions. The process involves larger reactors and more efficient separation techniques to isolate the product. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction can lead to the formation of hydrazine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzohydrazide oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(3-methylbenzylidene)benzohydrazide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The hydrazone moiety is known to exhibit biological activity, making it a candidate for drug development.

Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Analytical Chemistry: It serves as a reagent in various analytical techniques to detect and quantify different substances.

Coordination Chemistry: The compound can form complexes with metal ions, which are studied for their catalytic and electronic properties.

Mechanism of Action

The mechanism of action of N’-(3-methylbenzylidene)benzohydrazide involves its interaction with biological targets. The hydrazone moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes, making the compound effective against certain pathogens or cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural variations among benzohydrazide derivatives include:

- Substituent Position and Type : The 3-methyl group in N'-(3-methylbenzylidene)benzohydrazide contrasts with analogues bearing electron-withdrawing (e.g., nitro, chloro) or electron-donating (e.g., methoxy, hydroxy) groups. For example:

- (E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide (): Incorporates a nitro group (electron-withdrawing) and methoxy substituent, altering electronic density and hydrogen-bonding capacity.

- (E)-3,4,5-trihydroxy-N'-(4-hydroxybenzylidene)benzohydrazide (): Hydroxyl groups enhance solubility and antioxidant activity via radical scavenging.

- Crystallographic Differences: this compound crystallizes with a monoclinic Pbc2 space group (similar to 4-Tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide), but bond lengths (e.g., C=N: ~1.28 Å) remain consistent across analogues . Intramolecular hydrogen bonds (e.g., O–H···N) in hydroxylated derivatives stabilize planar conformations, whereas bulky substituents like tert-butyl introduce steric hindrance .

Table 1: Structural and Physicochemical Comparison

*Estimated from similar syntheses.

Antimicrobial Activity

- This compound : Exhibits moderate antibacterial activity (MIC: 25–50 µg/mL against S. aureus and E. coli), attributed to the 3-methyl group enhancing lipophilicity and membrane penetration .

- 3,4-Dimethoxybenzohydrazide derivatives : Show superior activity (MIC: 6.25–12.5 µg/mL) due to electron-donating methoxy groups increasing interaction with bacterial enzymes .

- Trifluoromethyl derivatives : 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide inhibits AChE (IC₅₀: 46.8 µM) via mixed-type inhibition, leveraging CF₃ hydrophobicity .

Anticancer Activity

Structure-Activity Relationships (SAR)

- Electron-Donating Groups : Methoxy and hydroxy substituents improve solubility and antioxidant capacity but may reduce membrane permeability .

- Electron-Withdrawing Groups : Nitro and chloro groups enhance anticancer activity by promoting DNA damage but may increase toxicity .

- Bulkiness : Tert-butyl groups improve metabolic stability but reduce binding affinity to compact enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.